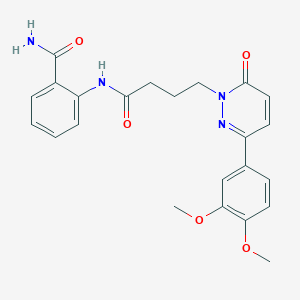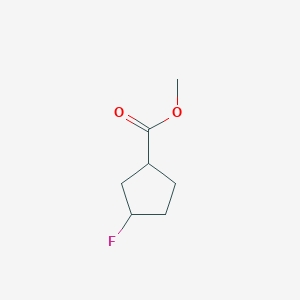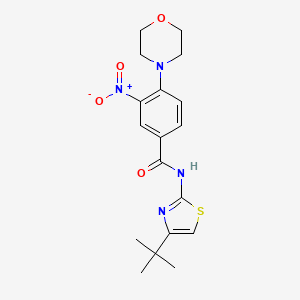
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Research involving the synthesis of related compounds, such as those with triazolopyridazine and pyridazinone moieties, highlights their antiproliferative activity against various cell lines. For instance, the study by Ilić et al. (2011) demonstrates the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives on endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).
Structural Characterization and Crystallography
The work of Kranjc et al. (2012) on the crystal structures of benzamide derivatives provides critical insights into the molecular interactions and stability of such compounds. This structural information is vital for drug design and the development of therapeutics, offering a foundation for understanding how similar compounds might interact at the molecular level (Kranjc et al., 2012).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of related benzamide derivatives for antimicrobial and antioxidant properties, as discussed by Talupur et al. (2021), suggest that compounds with similar structures may also exhibit such activities. This opens up research avenues in developing new antimicrobial and antioxidant agents for various applications (Talupur et al., 2021).
Medicinal Chemistry and Drug Development
Several studies focus on the design and synthesis of compounds with specific pharmacological targets. For example, the work by Norman et al. (1996) explores substituted benzamides as potential neuroleptic agents by examining their binding to dopamine and serotonin receptors. This research highlights the potential of structurally similar compounds in the development of treatments for neurological disorders (Norman et al., 1996).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation . The compound’s effects on these pathways can lead to downstream effects on cellular function and behavior.
Pharmacokinetics
Its molecular structure suggests that it may be well-absorbed due to its lipophilic nature, and it may be metabolized by enzymes in the liver . These properties can affect the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Based on its structural similarity to other bioactive compounds, it may have effects on cell growth, signal transduction, and other cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s effects may vary between different cell types and tissues due to differences in the expression and activity of its targets.
Propriétés
IUPAC Name |
2-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-11-9-15(14-20(19)32-2)17-10-12-22(29)27(26-17)13-5-8-21(28)25-18-7-4-3-6-16(18)23(24)30/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRXMTDKCJIFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)

![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)
![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)
